molecular formula C9H10Cl3N3O B12723718 Glycine, (2,4-dichlorobenzylidene)hydrazide, hydrochloride CAS No. 128153-85-5

Glycine, (2,4-dichlorobenzylidene)hydrazide, hydrochloride

Cat. No.: B12723718
CAS No.: 128153-85-5
M. Wt: 282.5 g/mol
InChI Key: QWRHTWSUAIVOLT-CMZQJCRFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycine, (2,4-dichlorobenzylidene)hydrazide, hydrochloride is a compound that belongs to the class of hydrazides Hydrazides are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glycine, (2,4-dichlorobenzylidene)hydrazide, hydrochloride typically involves the condensation reaction between glycine hydrazide and 2,4-dichlorobenzaldehyde. The reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions . The product is then purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Glycine, (2,4-dichlorobenzylidene)hydrazide, hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of glycine, (2,4-dichlorobenzylidene)hydrazide, hydrochloride involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways, leading to various biological effects such as apoptosis or inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycine, (2,4-dichlorobenzylidene)hydrazide, hydrochloride is unique due to the presence of the 2,4-dichlorobenzylidene group, which imparts specific chemical and biological properties. This makes it distinct from other hydrazide derivatives and potentially more effective in certain applications .

Properties

CAS No.

128153-85-5

Molecular Formula

C9H10Cl3N3O

Molecular Weight

282.5 g/mol

IUPAC Name

2-amino-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide;hydrochloride

InChI

InChI=1S/C9H9Cl2N3O.ClH/c10-7-2-1-6(8(11)3-7)5-13-14-9(15)4-12;/h1-3,5H,4,12H2,(H,14,15);1H/b13-5+;

InChI Key

QWRHTWSUAIVOLT-CMZQJCRFSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=N/NC(=O)CN.Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=NNC(=O)CN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.